2-[Di(benzenesulfonyl)methyl]thiophene
Description
Significance of Thiophene (B33073) Heterocycles in Contemporary Chemical Research
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in modern chemical research, particularly in medicinal chemistry and materials science. researchgate.netnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in biologically active compounds without a significant loss of activity. wikipedia.org This property is widely exploited in drug design to modulate the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.
Thiophene derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties. nih.gov This has made the thiophene nucleus a "privileged scaffold" for medicinal chemists in the quest for novel drug candidates. nih.gov Several marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) lornoxicam (B1675139) and the anticoagulant rivaroxaban, incorporate the thiophene ring, highlighting its importance in pharmaceuticals. wikipedia.org
In the realm of materials science, thiophenes are fundamental building blocks for conducting polymers, such as polythiophene. wikipedia.org These materials are integral to the development of organic electronics, including organic light-emitting diodes (OLEDs), photovoltaic cells, and flexible electronic devices. nih.gov The sulfur atom in the thiophene ring endows these polymers with unique electronic properties that can be fine-tuned through chemical modification. wikipedia.org
Role of Benzenesulfonyl Moieties in Organic Synthesis and Functional Molecules
The benzenesulfonyl group, derived from benzenesulfonic acid, is a versatile functional group in organic chemistry. Benzenesulfonyl chloride is a common reagent used to introduce this moiety into molecules. researchgate.net One of its primary roles is in the synthesis of sulfonamides, a class of compounds with significant antibacterial properties. orgsyn.org This reaction, often involving an amine and a sulfonyl chloride under basic conditions, is a fundamental transformation in the preparation of many pharmaceutical agents. orgsyn.org
Beyond their medicinal applications, benzenesulfonyl groups serve as crucial intermediates and protecting groups in organic synthesis. They can activate alcohols, converting them into better leaving groups to facilitate nucleophilic substitution reactions. The sulfonamide linkage itself is robust and stable to a wide range of reaction conditions, making it a reliable component in the construction of complex molecules.
In medicinal chemistry, the inclusion of a benzenesulfonyl or a related methanesulfonyl group can be essential for the biological activity of a molecule. For instance, substitution with a methanesulfonyl group on certain aromatic systems is a key factor for the inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and various diseases. nih.gov
Structural Framework and Research Relevance of 2-[Di(benzenesulfonyl)methyl]thiophene
The compound this compound features a central thiophene ring. Attached to the second position of this ring is a methyl group which is, in turn, substituted with two benzenesulfonyl groups. This specific arrangement combines the properties of the electron-rich thiophene heterocycle with the strongly electron-withdrawing nature of the two benzenesulfonyl moieties.
Detailed research findings, including specific synthesis methods and dedicated studies on the properties or applications of this compound, are not extensively available in the public domain. However, the structural components suggest potential areas of research interest. The presence of the dual sulfonyl groups on the methyl bridge creates an acidic proton, making this position a potential site for various chemical reactions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
119715-40-1 |
|---|---|
Molecular Formula |
C17H14O4S3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[bis(benzenesulfonyl)methyl]thiophene |
InChI |
InChI=1S/C17H14O4S3/c18-23(19,14-8-3-1-4-9-14)17(16-12-7-13-22-16)24(20,21)15-10-5-2-6-11-15/h1-13,17H |
InChI Key |
PTOSJLSTIKAOJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Di Benzenesulfonyl Methyl Thiophene and Its Structural Analogs
Strategies for Carbon-Sulfonyl Bond Formation in Thiophene (B33073) Systems
The formation of bonds between carbon atoms of a thiophene ring and a sulfonyl group is a cornerstone of synthesizing various sulfur-containing heterocyclic compounds. These strategies are critical for creating structural analogs of the target molecule where the sulfonyl group is attached directly to the thiophene ring.
Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of thiophene systems, palladium-catalyzed direct arylation allows for the formation of a C-C bond between the thiophene ring and an aryl group.
Research has demonstrated the viability of such approaches for creating aryl-substituted thiophenes. nih.govrsc.org A particularly relevant methodology involves the palladium-catalyzed direct arylation of thiophene derivatives with arenesulfonyl chlorides. researchgate.net This desulfitative coupling process typically activates a C-H bond on the thiophene ring, most commonly at the C5 position if the C2 position is substituted (e.g., with a methyl group), and couples it with the aryl group from the sulfonyl chloride, releasing sulfur dioxide as a byproduct. While this method does not directly yield the methylene-bridged structure of 2-[di(benzenesulfonyl)methyl]thiophene, it is a key strategy for synthesizing structural analogs where an aryl group (derived from a benzenesulfonyl chloride) is directly attached to the thiophene core. The reaction is often facilitated by a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a base like lithium carbonate. researchgate.net
| Catalyst | Base | Solvent | Coupling Partner | Thiophene Substrate | Position of Arylation | Reference |
| Pd/C (5 mol%) | Li₂CO₃ | 1,4-Dioxane | Benzenesulfonyl Chloride | 2-Methylthiophene (B1210033) | 5-position | researchgate.net |
| Pd(OAc)₂ | KOAc | DMAc | Aryl Bromides | 2-Acetylthiophene | 5-position | researchgate.net |
Arenesulfonyl chlorides are versatile reagents that can serve as precursors for both C-C and C-S bond formation. Their reactivity is central to synthesizing a wide array of organosulfur compounds.
In the context of C-C bond formation with thiophenes, the palladium-catalyzed desulfitative arylation mentioned previously is a prime example. researchgate.net Here, the sulfonyl chloride acts as an arylating agent, with the sulfonyl group serving as a leaving group. This reaction proceeds via a catalytic cycle that involves the oxidative addition of the sulfonyl chloride to the palladium center, followed by C-H activation of the thiophene and reductive elimination to form the aryl-thiophene product.
While less direct for synthesizing the target compound, sulfonyl chlorides are also fundamental precursors to sulfones via other pathways. For instance, the reduction of a sulfonyl chloride to a sulfinate, followed by reaction with an alkyl halide, is a classic method for sulfone synthesis. This two-step process is foundational for building the di(benzenesulfonyl)methane precursor, as will be discussed in section 2.2.1. Furthermore, under specific conditions, sulfonyl chlorides can be used to introduce sulfonyl groups onto aromatic rings, although direct C-H sulfonylation of thiophenes is less common than arylation.
Precursor Synthesis and Advanced Derivatization Techniques
A more direct synthetic route to this compound involves the preparation of a key precursor, di(benzenesulfonyl)methane, followed by the introduction of the thiophene moiety.
Di(benzenesulfonyl)methane, also known as methylenebis(phenyl sulfone), is a stable, crystalline solid. The methylene (B1212753) protons are acidic due to the electron-withdrawing nature of the two adjacent sulfonyl groups, making this compound a useful carbon nucleophile in synthesis.
The synthesis of di(benzenesulfonyl)methane can be achieved through the nucleophilic substitution reaction between sodium benzenesulfinate (B1229208) and a suitable methylene dihalide, such as dichloromethane. This reaction is a standard and widely applied method for forming sulfones. The process involves two sequential Williamson-ether-synthesis-like reactions where the sulfinate anion acts as the nucleophile.
Reaction Scheme:
Preparation of Sodium Benzenesulfinate: Benzenesulfonyl chloride is reduced to sodium benzenesulfinate, typically using a reducing agent like sodium sulfite (B76179) in an aqueous medium.
C₆H₅SO₂Cl + Na₂SO₃ + H₂O → C₆H₅SO₂Na + NaCl + H₂SO₄
Synthesis of Di(benzenesulfonyl)methane: Two equivalents of the resulting sodium benzenesulfinate are reacted with one equivalent of dichloromethane. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the Sₙ2 reaction.
2 C₆H₅SO₂Na + CH₂Cl₂ → (C₆H₅SO₂)₂CH₂ + 2 NaCl
This method provides a reliable and scalable route to the key di(benzenesulfonyl)methane precursor.
With the di(benzenesulfonyl)methane precursor in hand, the final step is to form the C-C bond that attaches the thiophene ring via a methylene bridge. This is accomplished through the alkylation of the acidic methylene carbon of di(benzenesulfonyl)methane.
The strategy involves generating a carbanion from di(benzenesulfonyl)methane by treating it with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an anhydrous aprotic solvent like THF or DMF. This sulfone-stabilized carbanion is a soft nucleophile that can then react with an electrophilic thiophene-containing substrate. orgsyn.org
The required electrophile is 2-(halomethyl)thiophene, such as 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene (B1339593). 2-(Chloromethyl)thiophene can be prepared from thiophene, formaldehyde, and hydrogen chloride. nih.gov
General Alkylation Procedure:
Di(benzenesulfonyl)methane is dissolved in an anhydrous solvent (e.g., THF).
A strong base (e.g., NaH) is added to deprotonate the central methylene group, forming the corresponding carbanion.
A solution of 2-(chloromethyl)thiophene in the same solvent is added to the carbanion solution.
The reaction mixture is stirred, typically at room temperature or with gentle heating, to allow the nucleophilic substitution to proceed, yielding this compound.
This alkylation approach provides a convergent and efficient method for the final construction of the target molecule.
Catalytic Approaches in the Synthesis of this compound Derivatives
Catalysis plays a crucial role in the synthesis of structural analogs of this compound, particularly through C-H functionalization pathways. As discussed in section 2.1.1, palladium catalysis is highly effective for the direct arylation of thiophene rings.
These catalytic systems offer a route to derivatives where the thiophene ring is substituted with various aryl groups. The desulfitative coupling of thiophenes with arenesulfonyl chlorides is a notable example of such a catalytic process. researchgate.net The reaction typically employs a heterogeneous catalyst like 10% Pd/C, which offers advantages in terms of cost and ease of separation compared to homogeneous catalysts. The choice of base and solvent is also critical for achieving high yields and regioselectivity.
| Catalyst System | Base | Solvent | Reaction Type | Product Type | Reference |
| 10% Pd/C | Li₂CO₃ | 1,4-Dioxane | Desulfitative C-H Arylation | 5-Aryl-2-methylthiophene | researchgate.net |
| Pd(OAc)₂ | K₂CO₃ / PivOH | DMA | Direct C-H Arylation | Aryl-thiophenes | nih.gov |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | Suzuki-Miyaura Coupling | Aryl-thiophenes |
These catalytic methods underscore the modern approaches available for creating libraries of thiophene derivatives, enabling the exploration of structure-activity relationships for various applications. While the direct synthesis of this compound is more efficiently achieved via the precursor method (Section 2.2), catalytic direct functionalization is indispensable for accessing a wide range of its structural analogs.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions represent a powerful and widely utilized tool in the synthesis of substituted thiophenes. These methods facilitate the formation of carbon-carbon bonds with high efficiency and selectivity, making them attractive for the synthesis of complex molecules like this compound.
A primary approach within this category is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a thienylboronic acid or its ester with a suitable electrophile. While direct coupling with a di(benzenesulfonyl)methyl halide might be challenging, a plausible two-step strategy involves the use of a 2-(halomethyl)thiophene as a precursor. For instance, 2-(bromomethyl)thiophene can be synthesized from 2-methylthiophene via radical bromination with N-bromosuccinimide (NBS). This intermediate can then potentially undergo a palladium-catalyzed coupling reaction with a suitable organometallic reagent bearing the di(benzenesulfonyl)methyl group.
Recent advancements have focused on the direct C-H arylation of thiophenes, which circumvents the need for pre-functionalized starting materials. For example, palladium on carbon (Pd/C) has been used as a catalyst for the direct arylation of 2-methylthiophene with benzenesulfonyl chlorides. nih.gov This suggests the possibility of developing a direct coupling method between a thiophene and a derivative of di(benzenesulfonyl)methane.
Another relevant strategy is the cross-coupling of thienyl aluminum reagents with aryl or benzyl (B1604629) halides, catalyzed by palladium acetate (B1210297) and (o-tolyl)3P. organic-chemistry.org This method has proven effective for creating C-C bonds at the 2-position of the thiophene ring. Adapting this to the synthesis of the target compound would likely involve the preparation of a di(benzenesulfonyl)methyl halide.
The table below summarizes various palladium-catalyzed cross-coupling reactions that are pertinent to the synthesis of substituted thiophenes.
| Coupling Partners | Catalyst System | Key Features |
| Thienylboronic acid and Aryl halide | Pd(OAc)2 / SPhos | High yields for a range of substituted thiophenes. researchgate.net |
| 2-Methylthiophene and Benzenesulfonyl chloride | Pd/C | Direct C-H functionalization of the thiophene ring. nih.gov |
| Thienyl aluminum reagent and Aryl/Benzyl halide | Pd(OAc)2 / (o-tolyl)3P | Effective for C-C bond formation at room temperature. organic-chemistry.org |
| 3-Iodobenzo[b]thiophenes and various partners | Palladium catalysts | Versatile for creating diverse libraries of substituted benzothiophenes. researchgate.net |
Radical-Mediated Cyclization and Functionalization
Radical-mediated reactions offer an alternative and complementary approach to the synthesis of this compound and its analogs. These methods can be broadly categorized into cyclization reactions to form the thiophene ring itself, and functionalization reactions to introduce substituents onto a pre-existing thiophene core.
One notable radical-mediated approach to thiophene synthesis involves the cyclization of diyne substrates. The thermolysis of AIBN in the presence of thioacetic acid can generate an acyl thiyl radical, which then initiates a cyclization cascade with a diyne to form a bicyclic thiophene. nih.gov This strategy could potentially be adapted to incorporate the di(benzenesulfonyl)methyl group by using a suitably substituted diyne precursor.
Direct functionalization of the thiophene ring via radical pathways is also a viable strategy. While specific examples involving the di(benzenesulfonyl)methyl radical are not prevalent in the literature, the general principles of radical addition to thiophenes are well-established. The generation of a di(benzenesulfonyl)methyl radical, potentially from a corresponding halide or other precursor, could in principle add to the thiophene ring. However, controlling the regioselectivity of such an addition would be a key challenge.
A recent study on polarity transduction in radical additions to alkenes demonstrates a novel approach where vinyl sulfonium (B1226848) ions react with carbon-centered radicals. nih.gov This methodology could potentially be adapted for the functionalization of a vinylthiophene derivative with a di(benzenesulfonyl)methyl radical.
The table below outlines key findings in radical-mediated synthesis relevant to thiophene derivatives.
| Reaction Type | Radical Source | Substrate | Key Features |
| Cyclization | Acyl thiyl radical (from thioacetic acid and AIBN) | Diyne | Forms bicyclic thiophenes in good yield. nih.gov |
| Cyclization | Thiyl radical | Unsaturated substrates | Versatile method for synthesizing various sulfur-containing heterocycles. nih.gov |
| Functionalization | Carbon-centered radicals | Vinyl sulfonium ions | Overcomes electronic limitations in radical additions to alkenes. nih.gov |
Chemical Reactivity and Mechanistic Studies of 2 Di Benzenesulfonyl Methyl Thiophene
Electrophilic and Nucleophilic Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an aromatic heterocycle that is inherently electron-rich, making it significantly more reactive towards electrophilic aromatic substitution than benzene (B151609). onlineorganicchemistrytutor.compharmaguideline.com Unsubstituted thiophene typically undergoes electrophilic attack preferentially at the C2 position, and to a lesser extent, the C5 position. onlineorganicchemistrytutor.compearson.com
However, the presence of the di(benzenesulfonyl)methyl substituent at the C2 position drastically alters this behavior. This group is powerfully electron-withdrawing due to the cumulative inductive and resonance effects of the two sulfonyl moieties. This has two major consequences:
Deactivation of the Ring: The substituent withdraws electron density from the thiophene ring, making it less nucleophilic and therefore less reactive towards electrophiles. This deactivation means that harsher reaction conditions are required for electrophilic substitution compared to unsubstituted thiophene. rsc.orgresearchgate.net
Directing Effects: As a deactivating group at the C2 position, it directs incoming electrophiles primarily to the C4 and C5 positions. The attack at C5 is generally favored due to the formation of a more stable carbocation intermediate.
Conversely, the electron-deficient nature of the substituted ring makes it susceptible to nucleophilic aromatic substitution (SNAr) , a reaction pathway not typically observed in electron-rich thiophenes. st-andrews.ac.ukedurev.in Strong nucleophiles can attack the carbon atoms of the ring, particularly those ortho and para to the strong electron-withdrawing group (C3 and C5), leading to the displacement of a suitable leaving group, should one be present at those positions. In the absence of a leaving group, nucleophilic attack can lead to the formation of anionic sigma complexes, also known as Meisenheimer-type adducts. rsc.orgacs.org
| Reaction Type | Expected Reactivity of 2-[Di(benzenesulfonyl)methyl]thiophene | Preferred Position(s) of Attack |
| Electrophilic Aromatic Substitution | Deactivated compared to thiophene | C5 and C4 |
| Nucleophilic Aromatic Substitution | Activated compared to thiophene | C3 and C5 |
| Deprotonation (Metalation) | Possible with strong bases | C5 |
Transformations Involving the Di(benzenesulfonyl)methyl Center
A key feature of the this compound molecule is the acidic proton on the carbon atom situated between the two benzenesulfonyl groups. The powerful electron-withdrawing nature of the two sulfonyl groups significantly stabilizes the corresponding conjugate base, a carbanion. rsc.org
This acidity allows for the easy generation of a resonance-stabilized carbanion upon treatment with a suitable base (e.g., sodium hydride, potassium tert-butoxide, or an organolithium reagent). This carbanion is a soft nucleophile and serves as a versatile intermediate for forming new carbon-carbon and carbon-heteroatom bonds. scribd.com It can readily react with a variety of electrophiles in reactions such as:
Alkylation: with alkyl halides.
Acylation: with acyl chlorides or anhydrides.
Aldol-type reactions: with aldehydes and ketones.
Michael additions: with α,β-unsaturated carbonyl compounds.
| Electrophile | Reagent Example | Product Type |
| Alkyl Halide | Iodomethane (CH₃I) | C-Alkylated Product |
| Acyl Chloride | Acetyl Chloride (CH₃COCl) | C-Acylated Product |
| Aldehyde | Benzaldehyde (C₆H₅CHO) | β-Hydroxy Sulfone |
| Michael Acceptor | Methyl Acrylate (CH₂=CHCO₂CH₃) | Conjugate Addition Product |
Mechanistic Investigations of Key Chemical Conversions
The kinetics and thermodynamics of reactions involving this compound can be inferred from related systems.
Kinetic Factors: For electrophilic substitution on the thiophene ring, the rate of reaction would be significantly lower than that of unsubstituted thiophene. rsc.org The electron-withdrawing substituent increases the activation energy for the formation of the cationic Wheland intermediate. In contrast, the deprotonation of the di(benzenesulfonyl)methyl group is expected to be a kinetically fast acid-base reaction. The subsequent reaction of the resulting carbanion with an electrophile would follow kinetics that are dependent on the nucleophilicity of the carbanion and the electrophilicity of its reaction partner. rsc.org
Thermodynamic Factors: The deprotonation of the di(benzenesulfonyl)methyl center is a thermodynamically favorable process in the presence of a sufficiently strong base, due to the extensive resonance stabilization of the resulting carbanion. Studies on related thiophene derivatives reacting with nucleophiles to form Meisenheimer adducts have allowed for the measurement of equilibrium constants, providing insight into the thermodynamic stability of such anionic intermediates. rsc.org
| Reaction | Key Kinetic Parameter | Key Thermodynamic Parameter | Influencing Factors |
| Electrophilic Substitution | Rate constant (k) | Gibbs Free Energy of Activation (ΔG‡) | Strength of electrophile, reaction temperature |
| Deprotonation | Rate of proton transfer | Acid Dissociation Constant (pKa) | Strength of base, solvent polarity |
| Carbanion Reaction | Nucleophilicity parameter (N) | Equilibrium Constant (Keq) | Electrophilicity of substrate, steric hindrance |
Electrophilic Attack: The intermediate in an electrophilic substitution reaction is a cationic sigma complex (or Wheland intermediate). The positive charge is delocalized over the thiophene ring through resonance, but is destabilized by the adjacent electron-withdrawing group.
Nucleophilic Attack on the Ring: In a nucleophilic aromatic substitution, the key intermediate is an anionic Meisenheimer-type adduct. rsc.orgjst.go.jp Here, the negative charge is delocalized across the thiophene ring and is significantly stabilized by the di(benzenesulfonyl)methyl group. Such adducts of related nitro-substituted thiophenes have been extensively studied using NMR spectroscopy. rsc.orgjst.go.jp
Carbanion Intermediate: The most significant intermediate is the carbanion formed by deprotonation of the di(benzenesulfonyl)methyl center. This species is stabilized by resonance, with the negative charge delocalized over the central carbon and, more significantly, onto the four oxygen atoms of the two sulfonyl groups. This delocalization is crucial to its stability and moderate nucleophilicity.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Specific ¹H and ¹³C NMR chemical shifts, coupling constants, and data from advanced NMR experiments (such as COSY, HSQC, or HMBC) for 2-[Di(benzenesulfonyl)methyl]thiophene are not documented in available resources. Such data would be essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the thiophene (B33073) ring, the methine proton, and the two benzenesulfonyl groups.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
The exact mass and fragmentation pattern of this compound under techniques like electron ionization (EI) or electrospray ionization (ESI) are not reported. This analysis would be crucial for confirming its molecular formula (C₁₇H₁₄O₄S₃) and for understanding the stability of the molecular ion and the characteristic fragmentation pathways, which would likely involve cleavages of the C-S and S-O bonds of the sulfonyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
A detailed IR spectrum for this compound, which would identify the characteristic vibrational frequencies for its functional groups, is not available. Key absorption bands would be expected for the sulfonyl group (O=S=O asymmetric and symmetric stretching), C-H bonds of the aromatic rings, and the thiophene ring vibrations.
X-ray Diffraction Analysis for Solid-State Structural Determination
There is no published crystal structure for this compound. X-ray diffraction analysis is the definitive method for determining the solid-state structure of a molecule.
Conformational Analysis in the Crystalline State
Without crystallographic data, a detailed analysis of the molecule's conformation in the solid state, including bond lengths, bond angles, and the dihedral angles between the thiophene and benzene (B151609) rings, cannot be performed.
Intermolecular Interactions and Supramolecular Assembly
Information regarding the intermolecular forces, such as hydrogen bonds or π-π stacking, that govern the crystal packing and supramolecular assembly of this compound is unavailable due to the absence of X-ray diffraction data.
Computational Chemistry and Theoretical Investigations of 2 Di Benzenesulfonyl Methyl Thiophene
Density Functional Theory (DFT) for Electronic Structure and Energetic Calculations5.2. Quantum Chemical Descriptors for Reactivity and Selectivity Prediction5.3. Molecular Dynamics Simulations for Conformational Landscapes5.4. Analysis of Non-Covalent Interactions and Charge Distribution
Without primary or secondary research sources on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided instructions.
Exploration of Advanced Applications and Research Domains for 2 Di Benzenesulfonyl Methyl Thiophene
Applications in Medicinal Chemistry Research
Rational Design of Bioactive Thiophene-Sulfonyl Compounds
The rational design of bioactive molecules is a cornerstone of modern drug discovery, often employing computational and structure-based methods to predict and optimize pharmacological activity. For thiophene (B33073) derivatives, this involves modifying the thiophene ring and its substituents to enhance interactions with biological targets. While the principles of rational drug design are well-established for thiophene-based structures, specific examples and strategic design approaches for 2-[Di(benzenesulfonyl)methyl]thiophene could not be located.
Enzyme Inhibitory Studies (e.g., Carbonic Anhydrase IX, Cathepsin B)
Many thiophene-sulfonyl derivatives have been investigated as inhibitors of various enzymes implicated in disease. However, no specific studies were found that detail the inhibitory activity of this compound against Carbonic Anhydrase IX or Cathepsin B.
Evaluation in Antimicrobial and Antifungal Research Modalities
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial and antifungal agents, with thiophene derivatives being a promising area of exploration. These compounds have shown a broad spectrum of activity against various bacterial and fungal strains. Nevertheless, research specifically evaluating the antimicrobial and antifungal properties of this compound is not present in the reviewed literature.
Anti-inflammatory and Analgesic Property Investigations
Thiophene-containing molecules have been the focus of research into new anti-inflammatory and analgesic drugs. The structural features of these compounds allow for the modulation of pathways involved in pain and inflammation. Despite this general interest, specific investigations into the anti-inflammatory and analgesic potential of this compound have not been reported.
Contributions to Materials Science and Engineering
Beyond medicinal applications, thiophene derivatives are integral to the advancement of materials science, particularly in the realm of organic electronics.
Development of Organic Electronic and Optoelectronic Materials
The unique electronic properties of the thiophene ring make it a valuable building block for organic semiconductors, conductive polymers, and other optoelectronic materials. These materials are utilized in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). While the field is rich with examples of thiophene-based materials, there is no specific mention of this compound being developed or utilized for these applications in the available literature.
Functional Polymers and Supramolecular Architectures
There is no specific information available in the scientific literature regarding the incorporation of this compound into functional polymers or its use in the construction of supramolecular architectures. Research on thiophene-based polymers and self-assembling systems is a robust field, but studies have focused on other derivatives.
Role in Catalysis and Organic Transformations
No documented roles for this compound in either metal-catalysis or organocatalysis have been found in the reviewed literature.
Ligand Scaffolds for Metal-Catalyzed Reactions
While the thiophene moiety can act as a coordinating group for metal centers, there are no specific reports on the synthesis or application of this compound as a ligand scaffold in metal-catalyzed reactions.
Organocatalytic Applications
There is no information available to suggest that this compound has been investigated or utilized in the field of organocatalysis.
Future Directions and Emerging Research Perspectives
Innovations in Green Synthetic Chemistry for Sustainable Production
The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact and enhance efficiency. solubilityofthings.com For the sustainable production of 2-[Di(benzenesulfonyl)methyl]thiophene, several innovative strategies can be envisioned, moving away from traditional methods that may involve harsh conditions or hazardous reagents. nih.gov
One of the primary approaches for synthesizing sulfones is the oxidation of corresponding sulfides. nih.govorganic-chemistry.org Green innovations in this area focus on the use of clean oxidants, such as hydrogen peroxide, and the development of reusable catalysts. nih.gov For instance, metal-free catalytic systems or processes that utilize benign solvents like water would significantly improve the environmental footprint of the synthesis. nih.govnih.gov Electrochemical synthesis offers another green alternative, using electrons as a clean reagent to drive chemical transformations. nih.gov This method can provide high selectivity and reduce the need for chemical oxidants. nih.gov
Furthermore, the principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, are central to green synthesis. acs.org Designing synthetic routes that minimize the generation of byproducts is a key consideration. This could involve one-pot reactions where multiple synthetic steps are carried out in a single reactor, saving energy and reducing waste.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfones
| Feature | Traditional Synthesis | Green Synthesis |
| Oxidizing Agents | Peracids, stoichiometric metal oxidants | Hydrogen peroxide, oxygen |
| Catalysts | Often stoichiometric and hazardous | Recyclable, metal-free, biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids |
| Energy Input | High temperatures and pressures | Milder reaction conditions, photochemistry |
| Waste Generation | Significant byproduct formation | Minimized waste, high atom economy |
High-Throughput Screening and Combinatorial Library Design for Diverse Applications
High-throughput screening (HTS) is a powerful technology in drug discovery and materials science that allows for the rapid testing of thousands to millions of compounds for a specific biological activity or physical property. nih.govresearchgate.net To explore the full potential of this compound, HTS can be employed to screen for its activity against a wide array of biological targets.
The design of a screening cascade is crucial for an effective HTS campaign. researchgate.net This involves a series of assays, starting with a primary screen to identify initial "hits," followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.
Complementing HTS is the concept of combinatorial library design. nih.gov This involves the systematic synthesis of a large number of structurally related compounds, or a "library," to explore the structure-activity relationships (SAR) of a particular chemical scaffold. nih.gov Starting with the this compound core, a combinatorial library could be generated by introducing various substituents on the thiophene (B33073) ring or the benzene (B151609) rings of the sulfonyl groups. This would allow researchers to systematically investigate how structural modifications influence the compound's properties. For example, solid-phase synthesis techniques have been developed for creating libraries of molecules containing the vinyl sulfone scaffold, which could be adapted for other sulfone-containing compounds. nih.govacs.org
Table 2: Key Steps in a High-Throughput Screening Campaign
| Step | Description |
| Assay Development | Creating a robust and reliable assay to measure the desired activity. |
| Library Selection | Choosing a diverse collection of compounds for screening. |
| Primary Screening | Rapidly testing all compounds in the library to identify initial hits. |
| Hit Confirmation | Re-testing the initial hits to eliminate false positives. |
| Dose-Response Analysis | Determining the potency of the confirmed hits. |
| Secondary Assays | Further characterizing the hits for selectivity and mechanism of action. |
Integration with Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical and drug discovery. mdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions about the properties and activities of molecules, thereby accelerating the design of new compounds with desired characteristics. chemrxiv.orgarxiv.org
For a compound like this compound, AI and ML could be applied in several ways. Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the biological activity of novel derivatives based on their chemical structure. nih.gov These models learn the relationship between molecular features and activity from a training set of known compounds. morressier.com
Generative AI models can go a step further by designing entirely new molecules with optimized properties. mdpi.com By providing the model with a set of desired parameters, such as high potency against a specific biological target and low toxicity, the AI can generate novel chemical structures that are predicted to meet these criteria. This in silico design process can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery and materials science. mdpi.com Interpretable ML models can also provide insights into the chemical reactivity of different components, aiding in the design of more efficient synthetic routes. chemrxiv.org
Exploration of Novel Biological Targets and Material Properties
The thiophene nucleus is a well-established pharmacophore present in numerous approved drugs, and it is known to interact with a diverse range of biological targets. nih.gov Thiophene derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govencyclopedia.pub The sulfone group is also a key structural motif in many biologically active compounds. researchgate.net The combination of these two moieties in this compound suggests a broad potential for biological activity that warrants further investigation.
Future research should focus on screening this compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, implicated in various diseases. For instance, compounds containing the N-phenylsulfonyl moiety have been investigated as potential antitumor inhibitors. nih.gov
In the realm of materials science, thiophene-based compounds are known for their applications in organic electronics, such as in the development of conductive polymers, organic light-emitting diodes (OLEDs), and solar cells. researchgate.netmdpi.com The presence of sulfone groups can influence the electronic properties and thermal stability of these materials. epo.orgwikipedia.org Therefore, exploring the potential of this compound and its polymers in these areas could lead to the development of novel functional materials with enhanced performance characteristics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[Di(benzenesulfonyl)methyl]thiophene, and how can experimental parameters be optimized?
- Methodology :
- Acylation and Sulfonation : Start with thiophene derivatives (e.g., 2-methylthiophene) and employ Friedel-Crafts acylation to introduce functional groups. Subsequent sulfonation with benzenesulfonyl chloride under controlled pH (pH 7–8) and temperature (0–5°C) ensures regioselectivity .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.4–0.6) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR Analysis :
- ¹H NMR : Identify thiophene protons (δ 6.8–7.2 ppm) and benzenesulfonyl groups (δ 7.5–8.0 ppm). Splitting patterns confirm substitution .
- ¹³C NMR : Detect carbonyl carbons (δ 165–170 ppm) and sulfonyl carbons (δ 125–130 ppm) .
Q. What safety protocols are critical when handling this compound?
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential hepatotoxicity and neurotoxicity observed in thiophene derivatives .
- Waste Disposal : Neutralize sulfonic acid byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected coupling patterns) be resolved during structural analysis?
- Cross-Validation : Compare experimental ¹H NMR with computational predictions (e.g., DFT-based NMR simulations using Gaussian 16) .
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate thiophene C-H correlations from aromatic sulfonyl groups .
Q. What computational methods predict the electronic properties and reactivity of this compound?
- DFT Studies : Optimize geometry at B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the thiophene ring .
- Solvent Effects : Use PCM models to simulate solvation (e.g., in DMSO) and predict solubility trends .
Q. What mechanistic insights explain the regioselectivity of sulfonation in this compound synthesis?
- Electrophilic Aromatic Substitution : Sulfonyl groups act as meta-directing deactivators. Steric hindrance from the di(benzenesulfonyl)methyl group favors substitution at the 5-position of thiophene .
- Kinetic Studies : Monitor reaction intermediates via in situ IR (e.g., disappearance of S=O stretches at 1180 cm⁻¹) to validate proposed mechanisms .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for sulfonation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
